Diethyl pyridine-3,5-dicarboxylate
Overview
Description
Diethyl pyridine-3,5-dicarboxylate is an organic compound with the molecular formula C11H13NO4. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including organic synthesis and material science .
Mechanism of Action
Mode of Action
It’s known that the compound is formed during the oxidation of 4-substituted Hantsch dihydropyridines in the presence of methanesulfonic acid, sodium nitrite, and wet SiO2 as oxidizing agents . .
Biochemical Pathways
For instance, Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate has been reported to block heme synthesis and prevent the induction of hepatic heme oxygenase-1 in mice .
Biochemical Analysis
Biochemical Properties
Diethyl pyridine-3,5-dicarboxylate plays a significant role in biochemical reactions, particularly in the synthesis of various biologically active compounds. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used as a reagent in the preparation of midazolinylpyridinecarboxylic acid from pyridinedicarboxylate and aminobutyramide . The nature of these interactions often involves the formation of ester bonds, which are crucial in the synthesis of complex organic molecules.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with metal ions such as zinc and copper can lead to the formation of metal-organic frameworks, which have been shown to impact cellular functions . These interactions can alter the electrochemical state of cells, influencing processes such as oxidation and reduction reactions.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form complexes with metal ions and other biomolecules. It has been used to study the mechanism of electrochemical oxidation in ethanol/water solutions on a glassy carbon electrode . This compound can act as a hydrogen source in organocatalytic reductive amination and conjugate reduction, highlighting its role in enzyme inhibition or activation and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the thermal stability of metal-organic frameworks derived from pyridine-3,5-dicarboxylic acid can vary depending on the types of ligands and metal nodes used . These changes can impact the compound’s effectiveness and reliability in biochemical experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. For instance, studies on 1,4-dihydropyridine derivatives, which are structurally related to this compound, have shown diverse pharmaceutical applications, including calcium channel blocking and anti-inflammatory properties
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It has been used in the synthesis of metal-organic frameworks, which can influence metabolic flux and metabolite levels . The compound’s interactions with metal ions such as zinc and copper play a crucial role in its metabolic pathways, affecting the overall biochemical processes within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. Its localization and accumulation can be influenced by the presence of specific metal ions and ligands . Understanding these interactions is essential for determining the compound’s effectiveness and potential side effects in biochemical applications.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles within cells, affecting its activity and function . The compound’s ability to form complexes with metal ions and other biomolecules plays a significant role in its subcellular localization and overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl pyridine-3,5-dicarboxylate can be synthesized through the esterification of pyridine-3,5-dicarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the large-scale production of this compound with high purity .
Chemical Reactions Analysis
Types of Reactions
Diethyl pyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine-3,5-dicarboxylic acid.
Reduction: Reduction reactions can convert it into dihydropyridine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as sodium methoxide or sodium ethoxide are used in substitution reactions.
Major Products Formed
Oxidation: Pyridine-3,5-dicarboxylic acid.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
Diethyl pyridine-3,5-dicarboxylate has numerous applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2,6-dimethyl-3,5-pyridinedicarboxylate
- Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate
- Diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Uniqueness
Diethyl pyridine-3,5-dicarboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound in the synthesis of specialized materials and in various research applications .
Properties
IUPAC Name |
diethyl pyridine-3,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-3-15-10(13)8-5-9(7-12-6-8)11(14)16-4-2/h5-7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGQCHVPWSXPSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CN=C1)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20196656 | |
Record name | Diethyl pyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20196656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4591-56-4 | |
Record name | 3,5-Pyridinedicarboxylic acid, 3,5-diethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4591-56-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl pyridine-3,5-dicarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004591564 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4591-56-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165814 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl pyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20196656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl pyridine-3,5-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.712 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can Diethyl Pyridine-3,5-dicarboxylate be used as a starting material to synthesize complex molecules?
A1: Yes, this compound serves as a versatile building block in organic synthesis. For instance, it can undergo allylation reactions to create more complex pyridine derivatives. One study successfully demonstrated this by reacting this compound (1) with Allyltrimethylsilane in the presence of Boron trifluoride, ultimately yielding a tetraallyl pyridinedicarbinol trifluoroboron adduct []. This adduct can then be further modified for various applications.
Q2: How does the structure of this compound derivatives affect their photochemical behavior?
A2: Research indicates that substituents on the this compound core significantly influence its photooxidation. For example, Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate and Diethyl 1,4-dihydropyridine-3,5-dicarboxylate exhibit different photochemical pathways depending on the reaction medium and atmosphere used during irradiation []. This highlights the importance of structural modifications in modulating the reactivity and photochemical properties of these compounds.
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